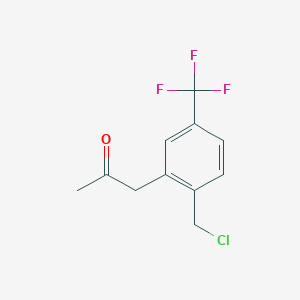
1-(2-(Chloromethyl)-5-(trifluoromethyl)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Chloromethyl)-5-(trifluoromethyl)phenyl)propan-2-one is an organic compound characterized by the presence of a chloromethyl group and a trifluoromethyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Chloromethyl)-5-(trifluoromethyl)phenyl)propan-2-one typically involves the reaction of 2-(chloromethyl)-5-(trifluoromethyl)benzaldehyde with a suitable ketone under acidic or basic conditions. The reaction conditions may vary depending on the desired yield and purity of the product. Common reagents used in the synthesis include strong acids or bases, solvents like dichloromethane or ethanol, and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(Chloromethyl)-5-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of substituted derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2-(Chloromethyl)-5-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-(Chloromethyl)-5-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an electrophile, reacting with nucleophilic sites on biomolecules or other substrates. The presence of the trifluoromethyl group can enhance the compound’s reactivity and stability, influencing its overall mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-(Chloromethyl)-3-(trifluoromethyl)phenyl)propan-2-one
- 1-(2-(Chloromethyl)-4-(trifluoromethyl)phenyl)propan-2-one
- 1-(2-(Chloromethyl)-6-(trifluoromethyl)phenyl)propan-2-one
Uniqueness
1-(2-(Chloromethyl)-5-(trifluoromethyl)phenyl)propan-2-one is unique due to the specific positioning of the chloromethyl and trifluoromethyl groups on the phenyl ring. This unique arrangement can influence the compound’s reactivity, stability, and overall chemical properties, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C11H10ClF3O |
|---|---|
Molekulargewicht |
250.64 g/mol |
IUPAC-Name |
1-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10ClF3O/c1-7(16)4-9-5-10(11(13,14)15)3-2-8(9)6-12/h2-3,5H,4,6H2,1H3 |
InChI-Schlüssel |
OXEIDSJLPJCVDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=C(C=CC(=C1)C(F)(F)F)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















